
1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It belongs to the pyrimidinetrione class of herbicides and is known for its broad-spectrum activity against a variety of weeds.
作用機序
The mechanism of action of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in photosynthesis and protect plants from oxidative stress. By inhibiting the biosynthesis of carotenoids, 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione disrupts the normal functioning of the plant and ultimately leads to its death. The mechanism of action of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is well-understood and has been extensively studied.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which leads to a decrease in photosynthetic activity and an increase in oxidative stress. It also affects the expression of genes involved in stress response and defense mechanisms. In addition, 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have effects on the soil microbiome, which can have implications for soil health and nutrient cycling.
実験室実験の利点と制限
1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a widely used herbicide and has been extensively studied for its herbicidal activity. It is relatively easy to synthesize and has a well-understood mechanism of action. However, it has some limitations for lab experiments. For example, it can be difficult to control the concentration of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in soil or water, which can affect the results of experiments. In addition, it can have variable effects on different plant species, which can make it difficult to generalize results.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new herbicides based on the structure of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. By modifying the structure of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, it may be possible to develop herbicides with improved efficacy and selectivity. Another area of interest is the development of new antibiotics based on the antimicrobial activity of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Finally, there is interest in understanding the effects of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on the soil microbiome and developing strategies to mitigate any negative effects on soil health.
Conclusion:
1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a widely used herbicide that has been extensively studied for its herbicidal activity. However, it also has potential applications in other fields, such as medicine and biotechnology. The synthesis method is well-established, and the mechanism of action is well-understood. There are several future directions for research on 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new herbicides and antibiotics and understanding its effects on the soil microbiome.
合成法
The synthesis of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-chlorobenzoyl chloride with ethyl 5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of a base. The reaction proceeds via an esterification reaction, resulting in the formation of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis method is well-established and has been optimized for large-scale production.
科学的研究の応用
1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal activity and is widely used in agriculture. However, it has also been studied for its potential use in other fields, such as medicine and biotechnology. 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been shown to have antitumor activity, making it a potential candidate for the development of new cancer drugs.
特性
IUPAC Name |
1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-4-18(9-8-11(2)3)15(23)20-17(25)21(16(18)24)14(22)12-6-5-7-13(19)10-12/h5-7,10-11H,4,8-9H2,1-3H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZFQIWIEFCLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)Cl)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5226076.png)
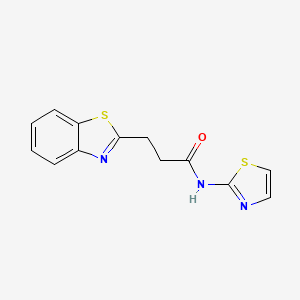
![2-(2,4-dibromophenyl)-5-methyl-4-({[3-(4-morpholinyl)propyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5226082.png)
![2,4-dimethoxy-5-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5226097.png)

![1-(2,3-dichlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226104.png)
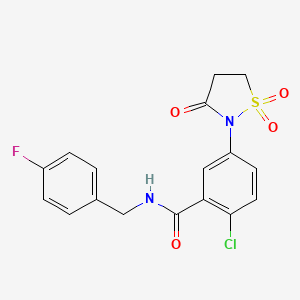
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5226120.png)
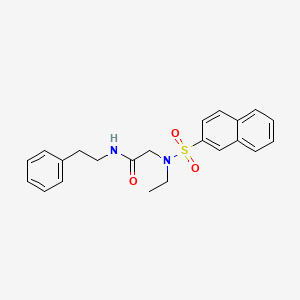
![5,5,6,7,7-pentamethyl-1-(1-naphthyl)tetrahydroimidazo[1,5-b][1,2,4]oxadiazol-2(1H)-one](/img/structure/B5226136.png)
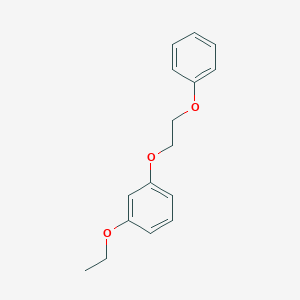
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)
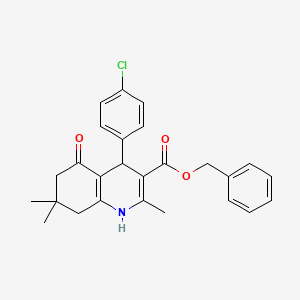
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)